5,5-Dimethyl-1-phenylimidazolidine-2,4-dione is an organic compound classified as a hydantoin, which is a type of heterocyclic compound. This compound features an imidazolidine ring substituted with ketone groups at the 2 and 4 positions. Its chemical formula is , and it is recognized for its potential applications in various scientific fields, particularly in medicinal chemistry and biochemistry.
5,5-Dimethyl-1-phenylimidazolidine-2,4-dione belongs to the class of organic compounds known as hydantoins, specifically categorized under imidazolidines. It is a member of the azolidine subclass and is characterized by its unique structural features that include both nitrogen and carbon atoms within a cyclic framework .
The synthesis of 5,5-Dimethyl-1-phenylimidazolidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. Common methods include:
The synthesis may require specific catalysts or solvents to facilitate the reaction and improve yield. The choice of temperature and reaction time is also critical to ensure complete conversion and minimize by-products.
The molecular structure of 5,5-Dimethyl-1-phenylimidazolidine-2,4-dione can be represented using various chemical notations:
CC1(C)N(C(=O)C(=O)N1)C2=CC=CC=C2
InChI=1S/C10H10N2O2/c1-7(2)10(12)11-9(13)8-5-3-4-6-8/h3-6H,1-2H3,(H,11,12)
The average molecular weight of this compound is approximately 178.20 g/mol. The structure features a five-membered ring containing two nitrogen atoms and two carbonyl groups that contribute to its reactivity and stability .
5,5-Dimethyl-1-phenylimidazolidine-2,4-dione can participate in several chemical reactions due to its functional groups:
Reactions involving this compound often require careful control of pH and temperature to prevent side reactions. Analytical techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are commonly used to monitor reaction progress.
The mechanism of action for 5,5-Dimethyl-1-phenylimidazolidine-2,4-dione largely depends on its interactions with biological systems. It may act as an enzyme inhibitor or a substrate in metabolic pathways:
Research indicates that compounds in this class can exhibit significant biological activity, although specific data on this compound's mechanism remains limited .
5,5-Dimethyl-1-phenylimidazolidine-2,4-dione is typically a solid at room temperature. Its melting point and solubility characteristics are essential for practical applications:
The compound exhibits reactivity typical of hydantoins:
5,5-Dimethyl-1-phenylimidazolidine-2,4-dione has potential applications in various scientific fields:
The discovery of 5,5-dimethyl-1-phenylimidazolidine-2,4-dione (Ro 13-3978) emerged during Hoffmann-La Roche’s intensive screening efforts for novel antischistosomal agents in the early 1980s [2]. This aryl hydantoin derivative was identified as a promising lead compound against all three major Schistosoma species (S. mansoni, S. hematobium, and S. japonicum) through preclinical animal model studies. Its exceptional activity profile distinguished it from contemporaneous candidates when administered as a single oral dose, achieving near-complete eradication of adult worms in murine models. Early pharmacological characterization revealed a perplexing disconnect: despite high in vivo efficacy, Ro 13-3978 exhibited negligible activity against adult S. mansoni in in vitro assays (up to 170 μM), suggesting a complex mechanism involving host metabolic activation or immune modulation rather than direct parasitocidal effects [2]. This unique property positioned it as a chemically distinct alternative to praziquantel, the only widely available antischistosomal drug since 1982.
The structural optimization of Ro 13-3978 originated from systematic modifications of the core aryl hydantoin pharmacophore to enhance antischistosomal potency while mitigating antiandrogenic side effects [2]. Key structure-activity relationship (SAR) insights driving its evolution include:
Table 1: Impact of Hydantoin Core Modifications on Antischistosomal Efficacy
Compound | Core Structure | S. mansoni Worm Burden Reduction (%) |
---|---|---|
1 | 5,5-Dimethylhydantoin | 95 |
29 | Succinimide | 42 |
30 | Oxazolidinedione | 11 |
33 | Hydantoin Isomer | Not reported (Weak activity) |
34-35 | Dihydropyrimidinedione | <50 |
These strategic modifications refined the pharmacophore to balance target affinity and drug-like properties, with LogD~7.4~ values (2.7–3.5) and polar surface areas (40.6–49.4 Ų) predictive of favorable membrane permeability [2].
Ro 13-3978 demonstrated superior preclinical efficacy against both juvenile and adult Schistosoma stages compared to praziquantel (PZQ), addressing a critical limitation of the standard therapy [2]:
Table 2: Comparative Efficacy of Ro 13-3978 and Praziquantel in Murine Models
Compound | ED~50~ Adult S. mansoni (mg/kg) | ED~50~ Juvenile S. mansoni (mg/kg) | WBR at 100 mg/kg (%) |
---|---|---|---|
Ro 13-3978 | 15 | 140 | 95 |
Praziquantel | 172–202 | Inactive | 18 |
This unprecedented efficacy profile positioned 5,5-dimethyl-1-phenylimidazolidine-2,4-dione as a next-generation candidate capable of overcoming praziquantel’s pharmacological limitations. However, its development was deprioritized in the 1980s due to emerging antiandrogenic effects and the contemporary dominance of PZQ, underscoring a missed opportunity for antischistosomal chemotherapy [2].
CAS No.: 182316-44-5
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: 116371-66-5